molecular formula C21H19ClN4O3 B12011920 N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)pyrazine-2-carbohydrazide CAS No. 767311-96-6

N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)pyrazine-2-carbohydrazide

Cat. No.: B12011920
CAS No.: 767311-96-6
M. Wt: 410.9 g/mol
InChI Key: GYCJGGFLYOXHHG-BRJLIKDPSA-N
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Description

    N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)pyrazine-2-carbohydrazide: is a complex organic compound with a unique structure.

  • It contains a pyrazine core linked to a carbohydrazide group, which plays a crucial role in its reactivity and biological activity.
  • The compound’s synthesis and applications have garnered interest due to its potential therapeutic properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation reaction between 4-chlorobenzaldehyde and 3-ethoxybenzohydrazide, followed by cyclization with pyrazine-2-carbohydrazide.

      Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents and acid catalysts.

      Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently through batch or continuous processes.

  • Chemical Reactions Analysis

      Reactivity: The compound undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The primary products depend on the specific reaction conditions and substituents. For example, reduction leads to the hydrazine form.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, coordination chemistry, and ligand properties.

      Biology: The compound’s potential as an enzyme inhibitor or metal chelator is investigated.

      Medicine: Its antimicrobial, antitumor, or anti-inflammatory properties are studied.

      Industry: It may find applications in materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • It could inhibit enzymes, disrupt cellular processes, or modulate signaling pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: The combination of the pyrazine core, carbohydrazide group, and chlorobenzyl moiety distinguishes it from related compounds.

      Similar Compounds: Other pyrazine derivatives, such as hydrazones or carbohydrazides, share some features but lack this specific combination.

    Properties

    CAS No.

    767311-96-6

    Molecular Formula

    C21H19ClN4O3

    Molecular Weight

    410.9 g/mol

    IUPAC Name

    N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]pyrazine-2-carboxamide

    InChI

    InChI=1S/C21H19ClN4O3/c1-2-28-20-11-16(12-25-26-21(27)18-13-23-9-10-24-18)5-8-19(20)29-14-15-3-6-17(22)7-4-15/h3-13H,2,14H2,1H3,(H,26,27)/b25-12+

    InChI Key

    GYCJGGFLYOXHHG-BRJLIKDPSA-N

    Isomeric SMILES

    CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=NC=CN=C2)OCC3=CC=C(C=C3)Cl

    Canonical SMILES

    CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NC=CN=C2)OCC3=CC=C(C=C3)Cl

    Origin of Product

    United States

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